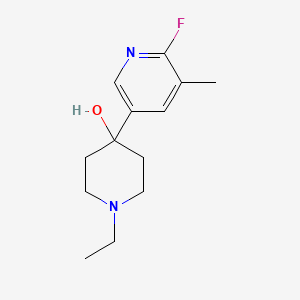

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c1-3-16-6-4-13(17,5-7-16)11-8-10(2)12(14)15-9-11/h8-9,17H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWGMURHTQCKNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C2=CN=C(C(=C2)C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol: A Hypothetical Case Study

Abstract

This technical guide presents a comprehensive, multi-technique approach to the structural elucidation of the novel compound 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol. As a putative new chemical entity, a rigorous and systematic analytical workflow is paramount to unequivocally confirm its molecular structure. This document provides in-depth, field-proven insights into the strategic application of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray crystallography. While this guide is framed as a hypothetical case study due to the absence of publicly available data for this specific molecule, the principles, experimental protocols, and data interpretation strategies are grounded in established scientific literature and extensive experience with analogous heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Rationale for a Multi-Modal Analytical Approach

The compound 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol is a complex heterocyclic molecule featuring a piperidine ring, a substituted pyridine ring, and a tertiary alcohol. Each of these structural motifs presents unique analytical challenges and requires a combination of techniques to fully characterize. The presence of a chiral center at the C4 position of the piperidine ring further necessitates a thorough stereochemical investigation.

A multi-modal approach is not merely confirmatory; it is a self-validating system where each technique provides a unique piece of the structural puzzle. Mass spectrometry will confirm the elemental composition and provide initial structural clues through fragmentation analysis. NMR spectroscopy will then be employed to delineate the carbon-hydrogen framework and establish connectivity between the different structural fragments. Infrared spectroscopy will identify the key functional groups present. Finally, where feasible, X-ray crystallography will provide the definitive, unambiguous three-dimensional structure in the solid state.

Proposed Structure and Numbering Scheme

For clarity throughout this guide, the following structure and atom numbering scheme for 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol will be used.

Caption: Proposed structure of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol.

Mass Spectrometry: The First Step in Identification

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a novel compound.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This is a critical first step in confirming the identity of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the piperidine nitrogen is readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺ and use software to calculate the elemental composition.

Expected Results: The elemental formula for 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol is C₁₄H₂₁FN₂O. The expected monoisotopic mass of the neutral molecule is 268.1638 u. The protonated molecule [M+H]⁺ would therefore have an expected m/z of 269.1716.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₂₁FN₂O |

| Monoisotopic Mass | 268.1638 u |

| [M+H]⁺ (calculated) | 269.1716 m/z |

Tandem Mass Spectrometry (MS/MS)

Rationale: MS/MS analysis of the parent ion ([M+H]⁺) will induce fragmentation, providing valuable information about the connectivity of the molecule's substructures. The fragmentation pattern can help to confirm the presence of the ethylpiperidine and fluoromethylpyridine moieties.

Experimental Protocol:

-

Instrumentation: Use a triple quadrupole or ion trap mass spectrometer.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 269.17).

-

Collision-Induced Dissociation (CID): Fragment the precursor ion using a collision gas (e.g., argon or nitrogen) at varying collision energies.

-

Data Acquisition: Acquire the product ion spectrum.

Plausible Fragmentation Pathway: The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage)[1]. The pyridine ring can also undergo characteristic cleavages.

Caption: Plausible MS/MS fragmentation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution[2]. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H8 | 1.10 | triplet | 3H | Ethyl -CH₃ |

| H7 | 2.50 | quartet | 2H | Ethyl -CH₂ -N |

| H3, H5 (axial) | 1.70 | multiplet | 2H | Piperidine |

| H3, H5 (equatorial) | 1.95 | multiplet | 2H | Piperidine |

| H2, H6 (axial) | 2.20 | multiplet | 2H | Piperidine |

| H2, H6 (equatorial) | 2.90 | multiplet | 2H | Piperidine |

| Pyridine-CH₃ | 2.30 | singlet | 3H | Methyl on pyridine |

| OH | 4.50 | singlet (broad) | 1H | Tertiary alcohol |

| H2' | 8.20 | singlet | 1H | Pyridine ring |

| H4' | 7.80 | doublet | 1H | Pyridine ring |

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: As for ¹H NMR.

-

Instrumentation: As for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (ppm) | DEPT-135 | Assignment |

| C8 | 12.0 | CH₃ | Ethyl -C H₃ |

| Pyridine-C H₃ | 18.0 | CH₃ | Methyl on pyridine |

| C3, C5 | 38.0 | CH₂ | Piperidine |

| C7 | 52.0 | CH₂ | Ethyl -C H₂-N |

| C2, C6 | 55.0 | CH₂ | Piperidine |

| C4 | 70.0 | C | Piperidine quaternary |

| C5' | 125.0 (d, J=4 Hz) | C | Pyridine ring |

| C3' | 130.0 | C | Pyridine ring |

| C4' | 140.0 (d, J=15 Hz) | CH | Pyridine ring |

| C2' | 148.0 (d, J=6 Hz) | CH | Pyridine ring |

| C6' | 158.0 (d, J=240 Hz) | C | Pyridine ring (C-F) |

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Rationale: 2D NMR experiments are essential to connect the protons and carbons and build up the molecular fragments.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments.

Key Expected HMBC Correlations:

Caption: Key expected HMBC correlations for structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

Rationale: IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Attenuated Total Reflectance (ATR) is a modern, convenient alternative.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (tertiary alcohol)[3][4] |

| 2970-2800 | Medium-Strong | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C and C=N stretching (pyridine ring) |

| 1210-1100 | Strong | C-O stretch (tertiary alcohol)[3] |

| 1100-1000 | Medium | C-F stretch |

Single-Crystal X-ray Crystallography: The Definitive Structure

Rationale: When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule, including stereochemistry and solid-state conformation[5][6][7].

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection: Mount a suitable crystal and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Expected Outcome: The X-ray crystal structure would confirm the connectivity of all atoms, the bond lengths and angles, and the relative stereochemistry at the C4 position. It would also reveal the conformation of the piperidine ring (likely a chair conformation) and the orientation of the substituents.

Conclusion: A Self-Validating Workflow

The structural elucidation of a novel compound such as 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol requires a synergistic and logical application of modern analytical techniques. This guide has outlined a robust, self-validating workflow that begins with the confirmation of the elemental formula by HRMS, proceeds to map the molecular framework using a suite of NMR experiments, identifies key functional groups with IR spectroscopy, and culminates in the definitive 3D structure through X-ray crystallography. The congruence of the hypothetical data presented across these techniques provides a high degree of confidence in the proposed structure. This systematic approach ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for any further research and development activities.

References

-

Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

-

ResearchGate. (n.d.). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. Retrieved from [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 6f. Retrieved from [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

-

PMC - PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. [Link]

-

NIScPR Online Publishing. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

-

PubMed. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. [Link]

-

OAText. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]

-

IUCr Journals. (n.d.). Synthesis, X-ray diffraction study, analysis of inter… Retrieved from [Link]

-

NIH. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. [Link]

Sources

- 1. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive, in-depth exploration of a proposed synthetic pathway and detailed characterization of the novel compound, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a scientifically grounded, hypothetical methodology for the synthesis of this previously undocumented molecule, rooted in established chemical principles. The guide elucidates the causal reasoning behind the selection of specific reagents and reaction conditions. Furthermore, it presents a thorough characterization protocol, including predicted analytical data based on analogous chemical structures. All procedural steps are designed to be self-validating, and key mechanistic assertions are substantiated with citations to authoritative literature.

Introduction and Strategic Rationale

The strategic incorporation of fluorine atoms and nitrogen-containing heterocyclic scaffolds is a well-established paradigm in modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Pyridine and piperidine moieties are prevalent in a vast number of biologically active compounds, offering sites for molecular recognition and influencing solubility and bioavailability.

The target molecule, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol, represents a novel chemical entity with potential applications in various therapeutic areas. The conjunction of a fluorinated methylpyridine core with a 4-hydroxypiperidine structure presents an intriguing scaffold for further chemical exploration and biological screening. This guide outlines a plausible and robust synthetic strategy to access this compound, along with a comprehensive analytical framework for its characterization.

Proposed Synthetic Pathway

The synthesis of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol is envisioned as a multi-step process, culminating in the strategic coupling of two key heterocyclic intermediates. The overall synthetic workflow is depicted below.

Figure 1: Proposed synthetic pathway for 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol.

Experimental Protocols

Synthesis of Key Intermediates

The synthesis of this key pyridine intermediate is proposed to proceed in three steps, starting from the commercially available 5-methylpyridin-2-amine. The introduction of the substituents is strategically planned based on the directing effects of the amino and fluoro groups in electrophilic aromatic substitution on the pyridine ring.

Step 1: Oxidation of 5-methylpyridin-2-amine to 2-amino-5-methylpyridine N-oxide

-

Rationale: The initial oxidation to the N-oxide activates the pyridine ring for subsequent electrophilic substitutions and can influence the regioselectivity of these reactions.

-

Protocol:

-

To a solution of 5-methylpyridin-2-amine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methylpyridine N-oxide.

-

Step 2: Fluorination of 2-amino-5-methylpyridine N-oxide to 2-fluoro-5-methylpyridine

-

Rationale: The Balz-Schiemann reaction or a related diazotization-fluorination protocol is a standard method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.

-

Protocol:

-

Suspend 2-amino-5-methylpyridine N-oxide (1.0 eq) in a solution of tetrafluoroboric acid (48% in H₂O, 3.0 eq) at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

Gently heat the mixture to induce thermal decomposition of the diazonium salt, collecting the crude 2-fluoro-5-methylpyridine by steam distillation or extraction.

-

Purify the product by column chromatography on silica gel.

-

Step 3: Bromination of 2-fluoro-5-methylpyridine to 3-bromo-6-fluoro-5-methylpyridine

-

Rationale: The fluorine atom at the 2-position and the methyl group at the 5-position will direct electrophilic bromination to the 3-position of the pyridine ring.

-

Protocol:

-

Dissolve 2-fluoro-5-methylpyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 3-bromo-6-fluoro-5-methylpyridine.

-

-

Rationale: N-alkylation of 4-piperidone is a straightforward and efficient method to introduce the ethyl group onto the nitrogen atom.

-

Protocol:

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq).

-

Add ethyl iodide or ethyl bromide (1.2 eq) and heat the reaction mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude N-ethyl-4-piperidone by vacuum distillation or column chromatography.

-

Final Coupling Reaction: Grignard Reaction

-

Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The reaction of a pyridyl Grignard reagent with a ketone, such as N-ethyl-4-piperidone, will yield the desired tertiary alcohol.

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 3-bromo-6-fluoro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate Grignard reagent formation.

-

Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of N-ethyl-4-piperidone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol.

-

Characterization of the Final Product

A comprehensive characterization of the synthesized 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended, along with predicted data based on the proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2: Workflow for NMR characterization.

Table 1: Predicted NMR Data for 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.1 | d | Pyridine H-2 |

| ~7.6 | d | Pyridine H-4 | |

| ~2.5 | q | N-CH₂CH₃ | |

| ~2.3 | s | Pyridine-CH₃ | |

| ~2.2-2.4 | m | Piperidine H-2, H-6 (axial) | |

| ~2.6-2.8 | m | Piperidine H-2, H-6 (equatorial) | |

| ~1.8-2.0 | m | Piperidine H-3, H-5 (axial) | |

| ~1.6-1.8 | m | Piperidine H-3, H-5 (equatorial) | |

| ~1.1 | t | N-CH₂CH₃ | |

| ~1.5-2.0 | s (broad) | OH | |

| ¹³C | ~160 (d, ¹JCF ≈ 240 Hz) | d | Pyridine C-6 |

| ~145 (d, ³JCF ≈ 15 Hz) | d | Pyridine C-2 | |

| ~140 (d, ²JCF ≈ 35 Hz) | d | Pyridine C-4 | |

| ~135 | s | Pyridine C-3 | |

| ~125 (d, ⁴JCF ≈ 5 Hz) | d | Pyridine C-5 | |

| ~70 | s | Piperidine C-4 | |

| ~52 | t | N-CH₂CH₃ | |

| ~50 | t | Piperidine C-2, C-6 | |

| ~38 | t | Piperidine C-3, C-5 | |

| ~15 | q | Pyridine-CH₃ | |

| ~12 | q | N-CH₂CH₃ | |

| ¹⁹F | ~ -70 to -90 | s | Pyridine C-6-F |

Mass Spectrometry (MS)

-

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

-

Expected Result: The ESI-HRMS spectrum should show a prominent protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₄H₂₂FN₂O⁺.

-

Predicted Fragmentation Pattern:

-

Loss of water (-18 Da) from the tertiary alcohol.

-

Cleavage of the ethyl group from the piperidine nitrogen.

-

Alpha-cleavage of the piperidine ring, leading to characteristic iminium ion fragments.

-

Fragmentation of the pyridine ring.

-

Table 2: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 269.1711 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 251.1605 | Loss of water |

Conclusion

This technical guide has detailed a plausible and scientifically sound synthetic route for the novel compound 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol. The proposed methodology is based on well-established chemical transformations and provides a clear, step-by-step protocol for its realization in a laboratory setting. Furthermore, a comprehensive characterization plan has been outlined, with predicted analytical data to aid in the confirmation of the final product's structure and purity. This document serves as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for potential therapeutic applications.

References

- To be populated with citations for analogous reactions and spectral d

An In-Depth Technical Guide to the Physicochemical Properties of Novel Fluorinated Piperidine Compounds

Introduction: The Strategic Imperative of Fluorine in Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize interactions with biological targets. However, the ever-present challenges in drug development—namely achieving desirable pharmacokinetic (PK) and pharmacodynamic (PD) profiles—necessitate innovative strategies to fine-tune molecular properties.

The introduction of fluorine into piperidine scaffolds has emerged as a powerful tactic to modulate key physicochemical parameters.[1][2][3] Fluorine, being the most electronegative element, imparts unique electronic properties to organic molecules.[2][4] This strategic incorporation can profoundly influence a compound's lipophilicity, basicity (pKa), metabolic stability, and membrane permeability, ultimately impacting its overall efficacy and safety profile.[1][2][3] This guide provides an in-depth exploration of the critical physicochemical properties of novel fluorinated piperidine compounds, offering both theoretical insights and practical experimental protocols for their characterization.

Lipophilicity: Navigating the Hydrophobic-Hydrophilic Balance

A molecule's lipophilicity is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It governs the ability of a drug to traverse cellular membranes and reach its target, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[3][5] The incorporation of fluorine can have a nuanced effect on the lipophilicity of piperidine compounds.[6][7]

The Dual Nature of Fluorine's Influence on Lipophilicity

Contrary to a simplistic view, fluorination does not always increase lipophilicity. The effect is highly dependent on the degree and position of fluorination.[7] While the replacement of a hydrogen atom with a fluorine atom generally increases the hydrophobic surface area, it also introduces a highly polar C-F bond.[4][7] This polarity can lead to complex interactions with the surrounding solvent molecules. In some cases, particularly with multiple fluorine substitutions, the overall polarity of the molecule can increase, leading to a decrease in lipophilicity.[7]

Experimental Determination of Lipophilicity (LogP and LogD)

The most common measures of lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).[8][9]

-

LogP describes the partitioning of a neutral compound between an organic and an aqueous phase (typically octanol and water).[9]

-

LogD is a more physiologically relevant parameter as it accounts for the partitioning of both the ionized and non-ionized forms of a compound at a specific pH.[8][9] For ionizable compounds like piperidines, LogD is the preferred measure.

Table 1: Impact of Fluorination on Lipophilicity and pKa of a Hypothetical 4-Arylpiperidine Series

| Compound | Substitution Pattern | LogD (pH 7.4) | pKa |

| Parent | Non-fluorinated | 2.5 | 9.2 |

| Analog 1 | 4-Fluoroaryl | 2.7 | 8.8 |

| Analog 2 | 3-Fluoropiperidine | 2.4 | 8.5 |

| Analog 3 | 3,3-Difluoropiperidine | 2.2 | 7.9 |

Experimental Protocol: Shake-Flask Method for LogD Determination [9]

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.

-

Compound Dissolution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a vial, combine a precise volume of the PBS solution and n-octanol (e.g., 1:1 v/v). Add a small aliquot of the compound stock solution.

-

Equilibration: Vigorously shake the vial for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: Calculate the LogD using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).

Caption: Workflow for LogD Determination.

Basicity (pKa): The Gatekeeper of Ionization

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical parameter that influences solubility, receptor binding, and oral absorption.[2][10] The pKa is the pH at which 50% of the compound is in its ionized form.[10]

Fluorine's Inductive Effect on pKa

The strong electron-withdrawing inductive effect of fluorine can significantly reduce the basicity of the piperidine nitrogen.[3][6] This effect is distance-dependent, with fluorine atoms closer to the nitrogen having a more pronounced impact.[11] Lowering the pKa can be advantageous in drug design, as it can reduce the extent of ionization at physiological pH, potentially improving membrane permeability and oral bioavailability.[2]

Experimental Determination of pKa

Several methods are available for the experimental determination of pKa, with potentiometric titration and UV-Vis spectrophotometry being the most common.[12][13][14]

Experimental Protocol: Potentiometric Titration for pKa Determination [12]

-

Sample Preparation: Accurately weigh a sample of the fluorinated piperidine compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using derivative plots or specialized software.

Caption: Impact of Fluorine on Piperidine pKa.

Metabolic Stability: Enhancing In Vivo Half-Life

Metabolic stability is a crucial factor in determining a drug's in vivo half-life and overall exposure.[15] The piperidine ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[16]

Blocking Metabolic Hotspots with Fluorine

The high bond energy of the C-F bond makes it resistant to enzymatic cleavage.[1] By strategically placing fluorine atoms at positions susceptible to metabolic attack (metabolic hotspots), the metabolic stability of the compound can be significantly enhanced.[2][3] This can lead to a longer half-life, reduced clearance, and improved oral bioavailability.

Table 2: Metabolic Stability of Fluorinated Piperidine Analogs in Human Liver Microsomes

| Compound | Substitution Pattern | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Parent | Non-fluorinated | 15 | 46.2 |

| Analog 2 | 3-Fluoropiperidine | 45 | 15.4 |

| Analog 3 | 3,3-Difluoropiperidine | >120 | < 5.8 |

Experimental Assessment of Metabolic Stability

In vitro metabolic stability is commonly assessed using liver microsomes or hepatocytes.[17][18][19] These systems contain the primary drug-metabolizing enzymes.

Experimental Protocol: Microsomal Stability Assay [16][20]

-

Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4), a solution of the cofactor NADPH (the primary electron donor for CYP enzymes), and a suspension of human liver microsomes (HLM) at a known protein concentration.

-

Incubation: In a microplate, pre-incubate the test compound with the HLM suspension in the buffer at 37°C.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH solution.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[17]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the rate of metabolism, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Plasma Protein Binding: The Free Drug Hypothesis

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[21] According to the free drug hypothesis, only the unbound fraction of the drug is available to distribute to tissues, interact with the target, and be cleared. Therefore, understanding the extent of plasma protein binding (PPB) is crucial for interpreting PK/PD relationships.

Modulating Protein Binding with Fluorine

The effect of fluorination on PPB is not straightforward and depends on how it alters the overall physicochemical properties of the molecule, such as lipophilicity and charge distribution. Increased lipophilicity can sometimes lead to higher PPB.[11]

Experimental Determination of Plasma Protein Binding

Equilibrium dialysis is considered the gold standard for determining the unbound fraction (fu) of a drug in plasma.[21]

Experimental Protocol: Equilibrium Dialysis for PPB

-

Apparatus Setup: Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

-

Sample Loading: Add plasma containing the test compound to one chamber and a buffer solution (e.g., PBS) to the other chamber.

-

Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.

-

Sampling: After equilibration, take samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of the drug in both samples using LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Conclusion: A Multifaceted Approach to Drug Design

The strategic incorporation of fluorine into piperidine scaffolds offers a powerful tool for medicinal chemists to fine-tune the physicochemical properties of drug candidates. A thorough understanding and experimental characterization of lipophilicity, pKa, metabolic stability, and plasma protein binding are essential for the rational design of novel fluorinated piperidine compounds with optimized ADME profiles. The interplay between these properties is complex, and a holistic approach is required to successfully navigate the challenges of drug discovery and development. By leveraging the unique properties of fluorine, researchers can continue to unlock the full potential of the piperidine scaffold in creating the next generation of innovative therapeutics.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

ACD/Labs. (2024). An Introduction to the Acid Dissociation Constant (pKa). [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

-

Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994. [Link]

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. enamine.net [enamine.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 18. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioivt.com [bioivt.com]

- 20. mttlab.eu [mttlab.eu]

- 21. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Screening of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Prepared by: A Senior Application Scientist

Foreword: Charting the Unknown

The molecule at the center of this guide, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol, represents a novel chemical entity (NCE). Its journey from a synthesized powder to a potential therapeutic candidate begins with a rigorous and systematic exploration of its biological activity. This document is not merely a collection of protocols; it is a strategic blueprint for the initial in vitro characterization of an NCE. As a Senior Application Scientist, my objective is to provide not just the "how," but the critical "why" behind each experimental decision. We will follow a tiered, logical progression, starting with broad questions about safety and target interaction, and gradually narrowing our focus to confirm specific activities and elucidate the mechanism of action. The piperidine scaffold present in our compound is a privileged structure in medicinal chemistry, found in numerous approved drugs, suggesting a high potential for biological activity.[1][2][3] Our task is to uncover that potential.

Phase 1: Foundational Profiling - Safety and Developability

Before we can investigate the specific therapeutic potential of our compound, we must first establish its fundamental interaction with biological systems. The primary goals of this initial phase are to define a safe therapeutic window for experimentation and to gather early data on its drug-like properties. An otherwise potent compound is of little use if it is indiscriminately toxic or has physicochemical properties that preclude further development.[4]

Initial Cytotoxicity Assessment

The first and most critical question is: at what concentration does our compound kill cells? This information is paramount, as it dictates the concentration range for all subsequent cell-based assays. Observing an effect in a functional assay is meaningless if the cells are dying from general toxicity.[4]

The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

-

Cell Plating: Seed human cell lines (e.g., HEK293 for general viability, HepG2 for potential liver toxicity) into 96-well plates at a pre-determined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol in DMSO. Perform a serial dilution series in cell culture medium to create a range of final concentrations (e.g., from 100 µM down to 1 nM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24-48 hours.[6]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[6][7]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6][8]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[9]

The results of the cytotoxicity screen should be summarized clearly to guide future experiments.

| Cell Line | Compound IC50 (µM) | Primary Function |

| HEK293 | > 100 | Human Embryonic Kidney (General) |

| HepG2 | > 100 | Human Hepatocellular Carcinoma (Liver) |

| HeLa | > 100 | Human Cervical Cancer |

Table 1: Hypothetical cytotoxicity data. An IC50 > 100 µM is generally considered non-toxic and provides a wide concentration range for subsequent screening.

Phase 2: Target Identification - Casting a Wide Net

With a non-toxic concentration range established (e.g., up to 30 µM), we can now screen for specific biological targets. The chemical structure of our compound, containing a piperidine ring, is a common feature in ligands for G-Protein Coupled Receptors (GPCRs) and kinases.[2][10] Therefore, a logical next step is to screen the compound against diverse panels of these major drug target families.

GPCR Binding Panel

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines.[11] A competitive radioligand binding assay is the gold-standard method to determine if a compound physically interacts with a GPCR.[12][13] In this assay, our test compound competes with a known radioactive ligand ('radioligand') for binding to the receptor. A reduction in radioactivity indicates that our compound has displaced the radioligand and is binding to the target.[14]

The assay measures the displacement of a high-affinity radioligand from a receptor preparation (typically cell membranes) by the unlabeled test compound. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.

-

Reagent Preparation: Prepare assay buffer, a stock solution of the specific radioligand (e.g., [³H]-Spiperone for the Dopamine D2 receptor), and the receptor-containing membrane preparation.

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and our test compound at a standard screening concentration (e.g., 10 µM).

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only (represents 100% binding).

-

Non-Specific Binding (NSB): Contains membranes, radioligand, and a very high concentration of a known, unlabeled ligand to block all specific binding.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[15]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - ([Test Compound] - NSB) / (Total Binding - NSB)).

A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

| Receptor Target | Ligand Family | Compound Inhibition @ 10 µM (%) |

| Dopamine D2 | Dopaminergic | 85 |

| Serotonin 5-HT2A | Serotonergic | 15 |

| Adrenergic α1 | Adrenergic | 8 |

| Muscarinic M1 | Cholinergic | 22 |

Table 2: Hypothetical GPCR panel screening data. The significant inhibition at the Dopamine D2 receptor identifies it as a primary "hit" for further investigation.

Kinase Inhibition Panel

Screening against a panel of protein kinases is crucial for two reasons: it can identify unexpected therapeutic opportunities (e.g., as an anti-cancer agent) or flag potential off-target liabilities. Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate peptide.[16] Inhibition is observed as a decrease in substrate phosphorylation or ATP consumption.[17]

Similar to the GPCR screen, data is presented as percent inhibition at a single, high concentration.

| Kinase Target | Kinase Family | Compound Inhibition @ 10 µM (%) |

| SRC | Tyrosine Kinase | 12 |

| AKT1 | Ser/Thr Kinase | 5 |

| CDK2 | Ser/Thr Kinase | 9 |

| EGFR | Tyrosine Kinase | 18 |

Table 3: Hypothetical kinase panel data. The lack of significant inhibition suggests our compound is selective and does not broadly target kinases at this concentration.

Phase 3: Hit Confirmation and Functional Profiling

The broad screen identified a promising hit: 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol binds strongly to the Dopamine D2 receptor. The next phase is to validate this finding, determine the compound's potency, and understand its functional effect—is it an activator (agonist) or a blocker (antagonist)?

Dose-Response Confirmation

A single-point screen is prone to false positives. To confirm the hit, we must demonstrate that the binding effect is concentration-dependent. By performing the binding assay across a range of compound concentrations, we can generate a dose-response curve and calculate the IC50 (the concentration that inhibits 50% of radioligand binding).[18][19] This is a key measure of potency.

| Assay Type | Target | Result (IC50) |

| Radioligand Binding | Dopamine D2 | 75 nM |

Table 4: Hypothetical dose-response data confirming the potent binding of the compound to the Dopamine D2 receptor.

Functional Characterization: cAMP Assay

Binding does not equal function. The compound could be activating the receptor (agonist), blocking the natural ligand from activating it (antagonist), or reducing its basal activity (inverse agonist). The Dopamine D2 receptor is a Gi-coupled GPCR, meaning that when it is activated, it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[11] A functional cAMP assay can therefore determine the compound's effect.[20]

-

Cell Culture: Use a cell line (e.g., HEK293) engineered to express the Dopamine D2 receptor and a GloSensor™ cAMP biosensor—a modified luciferase that emits light in the presence of cAMP.[21][22]

-

Cell Plating & Incubation: Plate the cells in a 384-well plate and incubate with the GloSensor™ reagent to load the biosensor.

-

Assay Setup (Antagonist Mode):

-

Add the test compound across a range of concentrations.

-

Incubate for a short period.

-

Add a known D2 receptor agonist (e.g., Quinpirole) at a concentration that gives a sub-maximal response (EC80). This stimulates the receptor and causes a drop in cAMP.

-

If our compound is an antagonist, it will block the effect of Quinpirole, and the cAMP level (and thus light output) will rise back towards baseline.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescent signal against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC50 value for antagonism.

| Assay Type | Target | Functional Activity | Potency (IC50) |

| cAMP Assay | Dopamine D2 | Antagonist | 150 nM |

Table 5: Hypothetical functional data, characterizing the compound as a potent Dopamine D2 receptor antagonist.

Conclusion and Strategic Next Steps

This systematic in vitro screening cascade has successfully transformed an unknown molecule, 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol, into a validated lead candidate with a clear mechanism of action.

Summary of Findings:

-

Safety: The compound is not cytotoxic at concentrations up to 100 µM.

-

Primary Target: It potently binds to the Dopamine D2 receptor with an IC50 of 75 nM.

-

Selectivity: It shows minimal activity against other tested GPCRs and kinases, suggesting a favorable selectivity profile.

-

Mechanism of Action: It functions as a Dopamine D2 receptor antagonist with an IC50 of 150 nM in a functional cell-based assay.

This profile suggests the compound has potential as a therapeutic agent for conditions where D2 receptor antagonism is beneficial, such as certain psychiatric disorders. The journey, however, is far from over. The data gathered here forms the foundation for the next critical phases of drug discovery, which should include:

-

Expanded Selectivity Profiling: Screen against a broader panel of receptors, especially all dopamine receptor subtypes (D1, D3, D4, D5), to confirm selectivity.

-

In Vitro ADME/Tox: Conduct assays to determine metabolic stability (e.g., using liver microsomes), plasma protein binding, and potential for hERG channel inhibition (a key cardiotoxicity indicator).

-

Lead Optimization: Synthesize analogs of the compound to improve potency, selectivity, and drug-like properties (Structure-Activity Relationship studies).

-

In Vivo Efficacy Studies: Once a candidate with a robust in vitro profile is identified, the next step is to test its efficacy and safety in relevant animal models.

This guide has demonstrated a logical, efficient, and self-validating approach to early-stage drug discovery, providing a clear path from initial compound synthesis to a data-driven decision to advance a candidate toward preclinical development.

References

-

LookChem. Cas 65214-82-6,Ethyl 4-hydroxypiperidine-1-carboxylate - Chemical Properties. [Link]

-

PubChem. 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. [Link]

-

MDPI. Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. [Link]

-

PubMed. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

-

PubMed. GPCR-radioligand binding assays. [Link]

-

PubMed Central. Optimal experimental designs for dose–response studies with continuous endpoints. [Link]

-

Bio-protocol. In vitro kinase assay and inhibition assay. [Link]

-

Oxford Academic. Integrated Model of Chemical Perturbations of a Biological Pathway Using 18 In Vitro High-Throughput Screening Assays for the Estrogen Receptor. [Link]

-

German Cancer Research Center. Design and analysis of dose-response experiments. [Link]

-

International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

-

BMG LABTECH. Kinase assays. [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

-

GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]

-

Wiley Online Library. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

-

ResearchGate. Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. [Link]

-

Celtarys Research. Biochemical assays in drug discovery and development. [Link]

-

NIH. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]

-

Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Journal of the American Chemical Society. Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. [Link]

-

NIH. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Link]

-

ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Collaborative Drug Discovery. Setting up a Dose Response Protocol. [Link]

-

ResearchGate. How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link]

-

Creative BioMart. cAMP Accumulation Assay. [Link]

-

Current Protocols in Chemical Biology. "Designing Drug-Response Experiments and Quantifying their Results". [Link]

-

Hindawi. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

-

BioDuro. Biochemical Assays. [Link]

-

BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

-

IQVIA Laboratories. In Vitro screening. [Link]

-

MDPI. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. [Link]

-

PubChem. 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol. [Link]

-

PubMed Central. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. broadpharm.com [broadpharm.com]

- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 10. tandfonline.com [tandfonline.com]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. multispaninc.com [multispaninc.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]

- 20. researchgate.net [researchgate.net]

- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide: Exploratory Research on the Therapeutic Targets of Fluoromethylpyridine Compounds

Foreword: The Fluoromethylpyridine Scaffold – A Nexus of Potency and Precision

In the landscape of modern medicinal chemistry, the fluoromethylpyridine scaffold has emerged as a structure of significant interest. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, fundamentally altering a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The pyridine ring, a ubiquitous heterocycle in approved drugs, serves as a versatile pharmacophore capable of engaging in a wide array of interactions with biological targets.[3][4] This combination has led to the development of potent modulators for challenging target classes, including kinases and G-protein-coupled receptors (GPCRs).[1][3][5]

However, the journey from a promising compound to a validated therapeutic is fraught with complexity. Often, a novel fluoromethylpyridine derivative will exhibit compelling activity in a phenotypic screen—for instance, potent anti-proliferative effects in a cancer cell line—with no clear mechanism of action. This guide is designed for researchers, scientists, and drug development professionals who face this critical challenge: to unravel the "how" behind a compound's activity. We will navigate the multi-step, logic-driven process of target identification and validation, moving from an initial phenotypic observation to high-confidence target engagement in a cellular context. This is not merely a collection of protocols; it is a strategic framework for discovery, emphasizing the causality behind experimental choices and the integration of orthogonal techniques to build a robust, self-validating case for a therapeutic target.

Chapter 1: The Starting Point - From Phenotypic Hit to Mechanistic Query

The discovery process frequently begins not with a target, but with an effect. A high-throughput phenotypic screen might reveal that a novel fluoromethylpyridine compound, let's call it FMP-1 , potently induces apoptosis in a panel of non-small cell lung cancer (NSCLC) cell lines at a low nanomolar concentration.

This single data point is both a beacon of promise and the start of a deep scientific investigation. The core question is no longer if the compound works, but how it works. Answering this requires a systematic deconvolution of its molecular targets. Our immediate goals are to:

-

Identify the specific protein(s) that FMP-1 directly binds.

-

Confirm that this binding event occurs within intact cells.

-

Verify that the interaction with this target is responsible for the observed anti-cancer phenotype.

The following chapters will detail an integrated workflow designed to achieve these goals, blending chemical proteomics, biophysical assays, and functional genomics.

Chapter 2: Deconvoluting the Interactome via Affinity-Based Chemical Proteomics

To find the needle in the cellular haystack, we must first build a very specific magnet. Affinity-based proteomics is a powerful "target fishing" technique that uses a modified version of the small molecule to physically isolate its binding partners from a complex protein mixture.[6][7][8]

Causality and Experimental Design

The central hypothesis of this experiment is that if we immobilize FMP-1 on a solid support (e.g., beads), it will retain its ability to bind its native target(s). When incubated with a cell lysate, these targets will be captured, allowing us to separate them from the thousands of other proteins and identify them using mass spectrometry (MS).[9][10]

Trustworthiness is paramount. The protocol must include rigorous controls to distinguish true, specific interactions from non-specific "sticky" proteins. The self-validating system here relies on a competition-based approach:

-

Negative Control 1 (Beads Only): Incubating the lysate with unconjugated beads identifies proteins that bind non-specifically to the matrix itself.[11]

-

Negative Control 2 (Inactive Analog): If a structurally similar but biologically inactive analog of FMP-1 is available, immobilizing it helps identify proteins that bind to the general scaffold but are not responsible for the desired effect.[11]

-

The Key Validation (Competition): Pre-incubating the cell lysate with an excess of free, unmodified FMP-1 should prevent the true target from binding to the immobilized FMP-1 probe.[12] Proteins whose binding is competed away by the free compound are considered high-confidence candidates.[11][12]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

Sources

- 1. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drughunter.com [drughunter.com]

- 9. europeanreview.org [europeanreview.org]

- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 11. researchgate.net [researchgate.net]

- 12. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Toxicity Assessment of N-Ethylpiperidine Derivatives: A Risk Mitigation Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The N-ethylpiperidine subclass, while promising for therapeutic development, requires rigorous early-stage toxicity assessment to de-risk candidates and prevent late-stage attrition. This guide provides a comprehensive framework for the preclinical safety evaluation of N-ethylpiperidine derivatives, moving from predictive computational models to definitive in vitro assays. We will explore the causal logic behind assay selection, detail validated experimental protocols, and present an integrated strategy for identifying liabilities in cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity.

The Imperative for Early Toxicity Profiling

The journey of a drug candidate from discovery to market is fraught with challenges, with safety-related failures being a primary cause of attrition.[2][3] For N-ethylpiperidine derivatives, inherent properties such as their basicity and potential for metabolic activation necessitate a proactive, rather than reactive, approach to toxicology.[4] Early identification of adverse effects allows for the strategic allocation of resources to the most promising and safest candidates, aligning with the ethical principles of drug development and regulatory expectations set forth by bodies like the U.S. Food and Drug Administration (FDA).[5][6] This guide champions a tiered, hierarchical testing strategy, beginning with high-throughput in silico and in vitro methods to efficiently screen and filter compounds before advancing to more resource-intensive studies.[5]

Foundational Assessment: In Silico and Cytotoxicity Screening

The initial phase of assessment focuses on predicting potential liabilities and establishing a baseline for cellular toxicity.

In Silico ADME/Tox Profiling

Before committing to wet lab experiments, computational (in silico) models serve as an invaluable predictive tool.[7] These models use a compound's structure to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties.[8][9] This step is crucial for flagging potential issues like poor bioavailability or predicted organ toxicities, helping to prioritize which derivatives to synthesize and test.

Key Predictive Endpoints:

-

Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).

-

Cardiotoxicity: Prediction of hERG channel inhibition.

-

Genotoxicity: Prediction of mutagenicity based on structural alerts.

-

Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five to estimate oral bioavailability.[7]

General Cytotoxicity: The First Experimental Gate

Cytotoxicity assays are the cornerstone of early safety screening, providing a quantitative measure of a compound's ability to damage or kill cells.[10][11] These assays are essential for determining the concentration range for subsequent, more specific assays and for calculating the therapeutic index—the ratio between the toxic dose and the therapeutic dose.[10]

A widely used and robust method is the MTT assay, which measures the metabolic activity of a cell population as an indicator of viability.[12]

Table 1: Comparison of Common In Vitro Cytotoxicity Assays

| Assay Type | Principle | Endpoint Measured | Advantages | Limitations |

| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to a colored formazan product.[12] | Cell Viability / Metabolic Activity | Cost-effective, high-throughput, well-established. | Can be affected by compounds that alter cellular redox potential; endpoint assay. |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. | Cell Death / Membrane Integrity | Measures cell death directly; non-destructive to remaining viable cells. | Less sensitive for early apoptotic events; can have high background from serum. |

| ATP-Based Assays | Quantifies intracellular ATP levels using a luciferase-luciferin reaction. | Cell Viability / Metabolic Health | Highly sensitive, rapid, suitable for high-throughput screening. | ATP levels can fluctuate with metabolic state, not just viability. |

| Real-Time Impedance | Measures changes in electrical impedance as cells attach and proliferate on microelectrodes. | Cell Proliferation, Morphology, Adhesion | Label-free, provides kinetic data over time. | Requires specialized equipment; sensitive to cell type and seeding density. |

Protocol 2.2.1: MTT Assay for General Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-ethylpiperidine derivatives on a selected cell line (e.g., HepG2 human liver carcinoma cells).

Materials:

-

Test N-ethylpiperidine derivatives, dissolved in DMSO.

-

HepG2 cells (or other relevant cell line).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well microplates, CO2 incubator, microplate reader.

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-ethylpiperidine derivatives in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours (exposure time should be optimized based on the compound's mechanism).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Self-Validation: The protocol's integrity is validated by the inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls. The signal-to-background ratio should be robust, and the dose-response curve should exhibit a clear sigmoidal shape.

Assessing Genotoxic Potential

Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage (e.g., gene mutations, chromosomal aberrations), which may lead to cancer.[13][14] A standard early-stage battery includes the bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.[14]

Bacterial Reverse Mutation (Ames) Test

The Ames test is a rapid and widely used screen for mutagenicity.[13][15] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the cell's ability to grow in an amino acid-deficient medium.

Causality Behind Experimental Design: The inclusion of a liver enzyme extract (S9 fraction) is critical.[15] Many compounds are not directly mutagenic but become so after being metabolized by cytochrome P450 enzymes in the liver. The S9 mix simulates this mammalian metabolism, making the assay more predictive of in vivo effects.

Diagram: Ames Test Workflow

Caption: Workflow of the bacterial reverse mutation (Ames) test.

In Vitro Micronucleus Test

This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss or gain).[16] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, secondary nuclei called micronuclei. An increase in the frequency of micronucleated cells after exposure to a compound indicates genotoxic activity. This test is typically performed in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[13]

Organ-Specific Toxicity Assessment

While general cytotoxicity and genotoxicity are critical, assessing the potential for organ-specific toxicity is equally important, particularly for the heart and liver, which are common targets for drug-induced injury.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[17] Consequently, assessing the potential for hERG inhibition is a mandatory step in preclinical safety assessment.

The gold-standard method for this is patch-clamp electrophysiology, which directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293 cells).[17] Automated patch-clamp systems have made this assay higher-throughput and a staple of early screening.

Diagram: hERG Inhibition Pathway

Caption: Pathophysiological cascade from hERG channel inhibition to arrhythmia.

Protocol 4.1.1: Automated Patch-Clamp hERG Assay

Objective: To determine the IC50 of N-ethylpiperidine derivatives for inhibition of the hERG potassium channel.

Materials:

-

HEK293 cell line stably expressing the hERG channel.

-

Automated patch-clamp system (e.g., QPatch, SyncroPatch).[17]

-

Appropriate extracellular and intracellular recording solutions.

-

Test compounds and a positive control (e.g., E-4031).

Procedure:

-

Cell Preparation: Culture hERG-HEK293 cells to optimal confluency and harvest for the experiment.

-

System Priming: Prime the automated patch-clamp system with the required solutions.

-

Cell Sealing: Cells are automatically captured onto the measurement sites, and a high-resistance "giga-seal" is formed between the cell membrane and the aperture.

-